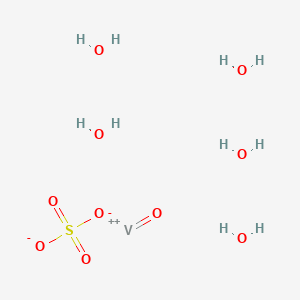

Vanadyl sulfate pentahydrate

Übersicht

Beschreibung

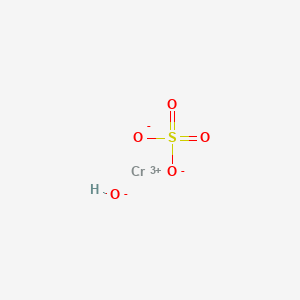

Vanadyl sulfate pentahydrate is a vanadyl sulfate hydrate containing five water molecules . It is a blue crystalline solid that is very soluble in water . It is one of the most common sources of vanadium in the laboratory, reflecting its high stability .

Synthesis Analysis

Vanadyl sulfate is most commonly obtained by reduction of vanadium pentoxide with sulfur dioxide . The reaction is as follows: V2O5 + 7 H2O + SO2 + H2SO4 → 2 [V(O)(H2O)4]SO4 .Molecular Structure Analysis

The molecular structure of vanadyl sulfate pentahydrate consists of polyhedral clusters V(O, OH, H2O)6 with octahedral O coordination (M polyhedra) and SO4 tetrahedra (T polyhedra) forming molecular structures .Physical And Chemical Properties Analysis

Vanadyl sulfate pentahydrate has a molecular weight of 253.08 g/mol . It is a blue crystalline solid that is very soluble in water (467 g/L at 20 °C) . Its density is 2 g/cm³ at 20 °C .Wissenschaftliche Forschungsanwendungen

Chemical Research

Vanadyl Sulfate Pentahydrate is used in various chemical research due to its unique properties. It is a blue powder with a melting point of 105 °C and a boiling point of 330 °C . It is generally immediately available in most volumes, and ultra-high purity, high purity, submicron, and nanopowder forms may be considered .

Preparation of Vanadium Complexes

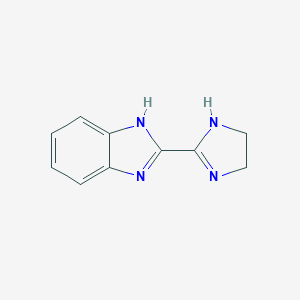

The compound has been used in the preparation of new vanadium complexes. For instance, the reactions of vanadyl sulfate pentahydrate with 2-quinaldic acid were investigated, leading to the creation of six new vanadium complexes . These complexes were characterized by infrared spectroscopy and thermal analysis .

Insulin-Mimetic Activities

Vanadium has received significant attention due to its insulin-mimetic activities . The precise mechanism by which vanadium mimics the effects of insulin is uncertain, but some researchers have made proposals . Oxovanadium (IV) is the main species present in solution under physiological conditions .

Interactions with Biomolecules

Vanadium in its oxidation states IV and V is able to interact with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate . Its interactions with small biomolecules containing N and S atoms are weaker than those with O donors .

Catalytic Potential

Vanadium (V) complexes of composition VO (NO 3 ), modeling the active center of vanadate-dependent haloperoxidases, have been investigated with respect to their catalytic potential in enantioselective oxidation by peroxide of prochiral sulfides .

In Vitro Cytotoxicity and Insulin-Mimetic Ability

In vitro results for oxovanadium (IV) and (V) coordination compounds show that, at essentially non-toxic concentrations, the compounds trigger glucose intake into human and simian virus modified mice fibroblasts, generally at a higher level than insulin .

Safety and Hazards

Zukünftige Richtungen

There is no rigorous evidence that oral vanadium supplementation improves glycaemic control in type 2 diabetes . The routine use of vanadium for this purpose cannot be recommended. A large-scale randomized controlled trial is needed to address this clinical question . Furthermore, the ability of vanadium to form organometallic compounds has led to an increase in the number of studies on the multidirectional biological activity of its various organic complexes in view of their application in medicine .

Wirkmechanismus

Target of Action

Vanadyl sulfate pentahydrate primarily targets protein tyrosine phosphatases (PTPase) . PTPase is an enzyme that plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

Vanadyl sulfate pentahydrate interacts with its targets by inhibiting the activity of PTPase . This inhibition facilitates the uptake of glucose inside the cell but only in the presence of insulin . It also interacts with metal ion binders of biological systems containing negatively charged oxygen donors such as carboxylate, phenolate, phosphate, phosphonate, catecholate, and hydroxamate .

Biochemical Pathways

Vanadyl sulfate pentahydrate affects the insulin signaling pathway . It upregulates and downregulates the mRNA expression of glucokinase and L-type pyruvate kinase, respectively . This modulation of the hepatic glycolytic pathway leads to better glycemic control .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The exact metabolism and excretion processes of vanadyl sulfate pentahydrate remain to be elucidated.

Result of Action

The molecular and cellular effects of vanadyl sulfate pentahydrate’s action include improved insulin sensitivity and glucose uptake in hepatic and muscle tissues . It also has potential therapeutic benefits for a range of disorders including type 2 diabetes, cancer, cardiovascular disease, and microbial pathology .

Action Environment

The action, efficacy, and stability of vanadyl sulfate pentahydrate can be influenced by various environmental factors. For instance, the biological activity of vanadium depends on factors such as the type of the derivative, manner of its administration, dose, length of treatment, and also individual- and species-specific sensitivity to the administered compound . Furthermore, the toxicity of vanadium is correlated to its degree of oxidation and chemical form .

Eigenschaften

IUPAC Name |

oxovanadium(2+);sulfate;pentahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.5H2O.O.V/c1-5(2,3)4;;;;;;;/h(H2,1,2,3,4);5*1H2;;/q;;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGYBXHQARYQUAY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.[O-]S(=O)(=O)[O-].O=[V+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H10O10SV | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vanadyl sulfate pentahydrate | |

CAS RN |

14708-82-8, 12439-96-2 | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14708-82-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012439962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadyl sulfate pentahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014708828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, oxosulfato-, pentahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

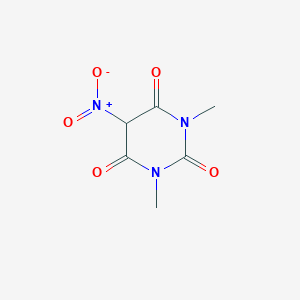

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

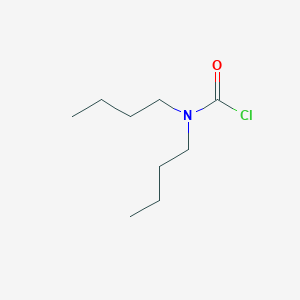

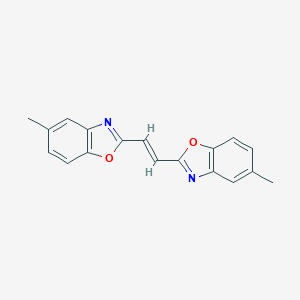

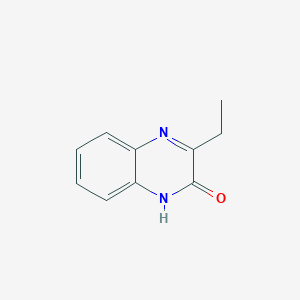

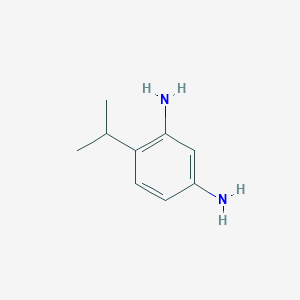

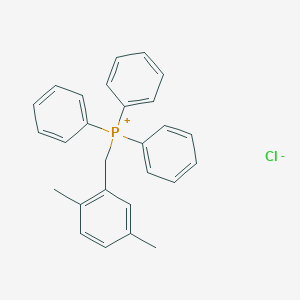

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of vanadyl sulfate pentahydrate and how is this compound typically characterized?

A1: Vanadyl sulfate pentahydrate (VOSO₄·5H₂O) features a central vanadium(IV) ion (VO²⁺) with a distinctive V=O double bond. This "vanadyl" ion is coordinated to a sulfate anion (SO₄²⁻) and five water molecules. The compound is frequently characterized using various techniques such as:

- Elemental analysis: This confirms the elemental composition and purity of the synthesized compound. [, , , ]

- Molar conductivity measurements: These assess the compound's electrolytic nature and behavior in solution. [, ]

- Magnetic susceptibility measurements: These provide insights into the compound's magnetic properties, particularly the unpaired electron in the d-orbital of the vanadium(IV) ion. [, , ]

- Spectroscopic methods:

- Infrared (IR) spectroscopy: This helps identify functional groups and study the coordination environment of the vanadyl ion, including the characteristic V=O stretching vibration. [, , , ]

- Electron spin resonance (ESR) spectroscopy: This technique probes the unpaired electron in the vanadium(IV) ion, providing information about its electronic structure and interactions. []

- UV-Vis spectroscopy: This is used to investigate electronic transitions and ligand-metal charge transfer phenomena in the complex. []

- ¹H NMR spectroscopy: This technique helps characterize the organic ligands present in vanadyl complexes. []

Q2: How is vanadyl sulfate pentahydrate used in the synthesis of new compounds, and what insights have been gained from these syntheses?

A2: Vanadyl sulfate pentahydrate serves as a versatile precursor in the synthesis of various oxovanadium(IV) complexes. It readily reacts with organic ligands, such as Schiff bases [, ] and azooximes [], to form coordination complexes. These reactions often involve replacing the water molecules in the coordination sphere of the vanadyl ion with the donor atoms of the ligands.

Q3: Can you elaborate on the applications of vanadyl sulfate pentahydrate in material science, specifically its role in MCM-48 materials?

A3: Vanadyl sulfate pentahydrate acts as a vanadium source in the synthesis of vanadium-incorporated MCM-48 materials. [] MCM-48 belongs to the M41S family of mesoporous silica materials, known for their uniform pore size distributions and high surface areas, making them valuable in catalysis and adsorption.

Q4: How is polarized dispersion used to study the structure of vanadyl sulfate pentahydrate?

A4: Polarized dispersion, specifically near the vanadium K-absorption edge, plays a crucial role in determining the phase of structure factors in vanadyl sulfate pentahydrate. [] This technique relies on the anisotropic nature of the anomalous scattering tensors for vanadium when exposed to linearly polarized synchrotron radiation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B77367.png)